molecular formula C5H7NO3 B3060960 1-Hydroxypiperidine-2,6-dione CAS No. 17195-27-6

1-Hydroxypiperidine-2,6-dione

Cat. No.: B3060960
CAS No.: 17195-27-6
M. Wt: 129.11 g/mol
InChI Key: GTFDJMHTJNPQFS-UHFFFAOYSA-N
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Description

1-Hydroxypiperidine-2,6-dione is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is a derivative of piperidine, a structure commonly found in various pharmaceuticals and natural products. The presence of hydroxyl and dione functionalities in its structure makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2,6-dione can be synthesized through various methods. One efficient method involves the reaction of acetates and acrylamides using potassium tert-butoxide as a promoter. This process involves Michael addition followed by intramolecular nucleophilic substitution, yielding the desired compound under solvent-free conditions with excellent functional group tolerance . Another method includes the use of nickel catalysts and chiral P-O ligands for the intramolecular hydroalkenylation of 1,6-ene-dienes, providing a regioselective and mild approach to synthesize six-membered N- and O-heterocycles .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and industrial applications. The kilo-scale synthesis can be readily achieved, making it feasible for commercial production .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypiperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive hydroxyl and dione groups in its structure.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidines, spiropiperidines, and condensed piperidines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

1-Hydroxypiperidine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxypiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, in the context of matrix metalloproteinase inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating biological processes such as tissue remodeling and inflammation . The hydroxyl and dione groups play a crucial role in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

1-Hydroxypiperidine-2,6-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-hydroxypiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3-5(8)6(4)9/h9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFDJMHTJNPQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394540
Record name 1-hydroxypiperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17195-27-6
Record name 1-hydroxypiperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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